4-Amino-2-chloro-N-(isobutyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chloro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCMRMJVIZDNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Chloro N Isobutyl Benzamide
Established Synthetic Routes and Reaction Conditions
The conventional synthesis of 4-Amino-2-chloro-N-(isobutyl)benzamide primarily relies on the formation of an amide linkage between a carboxylic acid derivative and an amine. This can be achieved through several reliable strategies.
Amide Bond Formation Strategies
The core of the synthesis is the creation of the N-isobutyl amide group. Two principal strategies for this transformation are the condensation of 4-amino-2-chlorobenzoic acid with isobutylamine (B53898) and the acylation of isobutylamine with 4-amino-2-chlorobenzoyl chloride.
The direct condensation of 4-amino-2-chlorobenzoic acid with isobutylamine typically requires high temperatures to drive off the water formed during the reaction, or the use of coupling agents to facilitate the amide bond formation under milder conditions.
A more common and efficient laboratory-scale approach involves the acylation of isobutylamine with the more reactive 4-amino-2-chlorobenzoyl chloride. This acid chloride can be prepared from 4-amino-2-chlorobenzoic acid by treatment with a chlorinating agent. The subsequent reaction with isobutylamine is generally rapid and high-yielding.
Role of Dehydrating Agents and Specific Solvent Systems
In the synthesis of the intermediate 4-amino-2-chlorobenzoyl chloride from 4-amino-2-chlorobenzoic acid, dehydrating and chlorinating agents are crucial. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. Phosphorus trichloride (B1173362) (PCl₃) can also be employed for this transformation.
The choice of solvent is critical for the success of these reactions. For the formation of the acid chloride, non-protic solvents such as dichloromethane (B109758) or toluene (B28343) are often used to prevent unwanted side reactions. In the subsequent amidation step, a variety of solvents can be used, depending on the specific conditions, including dichloromethane, toluene, or biphasic systems.
Application of Schotten-Baumann Conditions for Amide Coupling
The Schotten-Baumann reaction provides a robust method for the synthesis of amides from amines and acid chlorides. wikipedia.orgchemicalbook.com This method is particularly useful for the acylation of isobutylamine with 4-amino-2-chlorobenzoyl chloride. The reaction is typically carried out in a two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base, such as sodium hydroxide (B78521). wikipedia.orgchemicalbook.com
The base plays a crucial role in neutralizing the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.orgbyjus.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction. The use of an aqueous base in a biphasic system allows for easy separation of the organic product from the aqueous phase containing the neutralized acid and any excess base. wikipedia.orgchemicalbook.com
| Reagent/Condition | Role in Schotten-Baumann Synthesis |
| 4-amino-2-chlorobenzoyl chloride | Acylating agent |
| Isobutylamine | Nucleophile |
| Aqueous NaOH | Acid scavenger, drives equilibrium |
| Dichloromethane | Organic solvent for reactants and product |
Advanced Synthetic Approaches and Scalability Considerations
For larger-scale and more efficient production of this compound, advanced synthetic methodologies are being explored.
Exploration of Continuous Flow Processes for Enhanced Efficiency and Yield
Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of amides. These benefits include improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. A continuous flow setup for the synthesis of this compound could involve pumping a solution of 4-amino-2-chlorobenzoyl chloride and a solution of isobutylamine with a base through a heated reactor coil where they mix and react. The product stream would then be collected and purified. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized and reproducible results.
Integration of Catalysts and Optimized Reaction Parameters in Industrial Production
On an industrial scale, the efficiency and cost-effectiveness of the synthesis are paramount. The use of catalysts can play a significant role in improving the reaction kinetics and reducing the need for harsh reagents. While the direct amidation of carboxylic acids is atom-economical, it often requires high temperatures. Catalytic methods, employing either metal-based or organocatalysts, can facilitate this transformation under milder conditions.
For the synthesis of this compound, process optimization would involve a detailed study of reaction parameters to maximize yield and minimize waste. This includes selecting the most cost-effective starting materials and reagents, optimizing solvent choice for both reaction performance and environmental impact, and developing efficient purification protocols. The development of a robust and scalable process is essential for the commercial viability of this compound.
Green Chemistry Principles and Methodologies (e.g., Ultrasonic Irradiation) in Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. The application of ultrasound in the synthesis of benzamide (B126) derivatives has been shown to be effective. The formation of the amide bond is promoted by the acoustic cavitation generated by ultrasound, which enhances mass transfer and accelerates the reaction rate. nih.govresearchgate.net
The synthesis of various benzamides has been successfully achieved with high yields in significantly reduced reaction times under ultrasonic irradiation. For instance, the direct condensation of benzoic acids and amines has been reported to proceed efficiently in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic conditions. researchgate.net This approach avoids the need for harsh reagents and prolonged heating, aligning with the principles of green chemistry. While a specific ultrasonic-assisted synthesis for this compound is not extensively detailed in the reviewed literature, the successful application of this methodology to structurally similar compounds suggests its high potential for a more sustainable synthesis of the title compound.
Derivatization and Chemical Reactivity Studies of this compound
The chemical reactivity of this compound is primarily dictated by the functional groups present: the chloro substituent on the aromatic ring, the amino group, and the amide linkage. These sites offer opportunities for a variety of chemical transformations and derivatizations.
Nucleophilic Substitution Reactions Involving the Chlorine Atom on the Benzene (B151609) Ring
The chlorine atom on the benzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The rate and feasibility of this reaction are influenced by the electronic nature of the aromatic ring and the strength of the incoming nucleophile. The presence of the amino group (an electron-donating group) at the para-position might slightly deactivate the ring towards nucleophilic attack compared to rings with electron-withdrawing groups. However, the ortho-position of the chlorine atom relative to the amide group can influence its reactivity.
Nucleophilic substitution reactions on chloro-substituted benzimidazoles have been studied, demonstrating the displacement of the chlorine atom by various nucleophiles. Although not the exact same scaffold, these studies provide insights into the potential reactivity of the chloro group in this compound. Common nucleophiles for such reactions include alkoxides, amines, and thiols. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.
Table 1: Potential Nucleophilic Substitution Reactions of this compound
| Nucleophile | Potential Product |
|---|---|
| Methoxide (CH₃O⁻) | 4-Amino-2-methoxy-N-(isobutyl)benzamide |
| Diethylamine ((C₂H₅)₂NH) | 4-Amino-2-(diethylamino)-N-(isobutyl)benzamide |
This table is illustrative of potential reactions based on general principles of nucleophilic aromatic substitution and has been compiled for educational purposes.
Oxidation and Reduction Pathways of the Amino and Amide Functional Groups
The amino and amide functional groups in this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives.
Oxidation: The primary amino group is susceptible to oxidation. The oxidation of aromatic amines can lead to a range of products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield nitroso or nitro compounds, while stronger oxidation can lead to polymerization or degradation of the molecule. The oxidation of 4-amino-4'-methoxydiphenylamine (B89606) has been studied, providing a model for the potential oxidative behavior of the amino group in the title compound. researchgate.net
The amide functional group is generally resistant to oxidation. However, under specific conditions, such as with powerful oxidizing agents, it can be cleaved.
Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the N-(isobutyl)benzamide moiety into a (4-amino-2-chlorobenzyl)isobutylamine.
Reduction of the chloro group is also a possibility, typically achieved through catalytic hydrogenation. This would yield 4-amino-N-(isobutyl)benzamide. A method for the reduction of 2-chloro-4-nitrophenol (B164951) to 2-chloro-4-aminophenol using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst has been reported, which could be conceptually applied to the reduction of the nitro group in precursors to the title compound. google.com
Table 2: Potential Oxidation and Reduction Products
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Oxidation of Amino Group | Peroxy acids | 2-Chloro-4-nitro-N-(isobutyl)benzamide |
| Reduction of Amide Group | LiAlH₄ | (4-Amino-2-chlorobenzyl)isobutylamine |
This table presents potential transformations and is for illustrative purposes.
Hydrolysis of the Amide Bond under Acidic or Basic Conditions
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, yielding 4-amino-2-chlorobenzoic acid and isobutylamine.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The kinetics and mechanism of acid-catalyzed hydrolysis of N-substituted amides have been extensively studied, generally following an A-2 mechanism in dilute acids. jcsp.org.pkresearchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by the departure of the isobutylamide anion, which is subsequently protonated. The hydrolysis of N-substituted amides under alkaline conditions has been investigated, with the reaction rate being influenced by the nature of the substituents on both the acyl and the amine portions of the amide. arkat-usa.org
Table 3: Hydrolysis Products of this compound
| Condition | Products |
|---|---|
| Acidic (e.g., HCl, H₂O, heat) | 4-Amino-2-chlorobenzoic acid and Isobutylammonium chloride |
This table outlines the expected products from the hydrolysis of the amide bond.
Preclinical Pharmacological Investigation and Biological Activities of 4 Amino 2 Chloro N Isobutyl Benzamide
Modulation of Molecular Targets and Enzyme Systems
Research into the biological activities of 4-amino-2-chloro-N-(isobutyl)benzamide and its related benzamide (B126) derivatives has revealed interactions with various molecular targets and enzyme systems. These investigations are crucial for understanding the compound's mechanism of action and therapeutic potential. The following sections detail the preclinical findings regarding its effects on specific enzymes and protein targets.
The investigation of benzamide derivatives as enzyme inhibitors has included studies on carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov While direct inhibitory data for this compound on carbonic anhydrase isoforms is not prominently available, research on structurally related compounds provides insight into the potential of this chemical class.
A series of benzamides incorporating 4-sulfamoyl moieties were investigated as inhibitors of various human (h) carbonic anhydrase isoforms. nih.gov These benzamide-4-sulfonamides demonstrated potent inhibition, particularly against hCA II, VII, and IX, with inhibition constants (Kᵢs) in the low nanomolar or subnanomolar ranges. nih.gov The hCA I isoform was slightly less sensitive to inhibition by these compounds. nih.gov The core structure of these compounds, featuring a benzamide scaffold, suggests that derivatives could be tailored to achieve selective inhibition of specific CA isoforms, which is a key goal in developing therapies for a variety of disorders, including glaucoma, epilepsy, and cancer. unifi.it The tail approach, which involves modifying the chemical structure to interact with regions outside the conserved active site, is a strategy used to gain isoform selectivity among CA inhibitors. nih.govunifi.it
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzamide-4-Sulfonamide Derivatives This table presents a summary of findings for the general class of benzamide-4-sulfonamides, as specific data for this compound was not available.
| Carbonic Anhydrase Isoform | Inhibition Potency (Kᵢ) |
|---|---|
| hCA I | 5.3–334 nM |
| hCA II | Low nanomolar / Subnanomolar |
| hCA VII | Low nanomolar / Subnanomolar |
| hCA IX | Low nanomolar / Subnanomolar |
Data sourced from a study on a series of benzamide-4-sulfonamides. nih.gov
The benzamide scaffold has been identified as a key structural feature in molecules that interact with various protein targets. A significant area of investigation has been its role in inhibiting viral entry. Specifically, a series of 4-(aminomethyl)benzamides have been discovered as potent small molecule inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry. nih.govcdc.govresearchgate.net While the precise receptor is not always specified, these compounds are understood to interfere with the viral entry mechanism, a critical step in the infection cycle. nih.govresearchgate.net
In the process of optimizing antiviral candidates, interactions with other protein targets have been evaluated to assess potential off-target effects. For instance, a lead benzamide derivative demonstrated high inhibition of the hERG channel (IC₅₀=1.5 μM), a critical cardiac ion channel. bioworld.com Subsequent structural optimization led to a new analogue that retained antiviral potency but showed a 6-fold reduction in hERG inhibition (IC₅₀=9.4 μM), highlighting the ability to modify the benzamide structure to improve its selectivity and potential safety profile. bioworld.com
Benzamide derivatives have been extensively evaluated for their potential as tyrosine kinase inhibitors (TKIs), a class of drugs that block the action of enzymes critical for cell growth and proliferation, particularly in cancer. mdpi.comnih.gov
A number of novel compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment were designed and synthesized to act as potential anticancer agents. nih.gov These derivatives were tested against a panel of eight receptor tyrosine kinases, with the majority showing potent inhibitory activity. nih.govsemanticscholar.org Notably, analogues incorporating a (trifluoromethyl)benzene ring demonstrated highly potent inhibition of the Epidermal Growth Factor Receptor (EGFR), with 91% and 92% inhibition at a concentration of 10 nM. nih.govsemanticscholar.org Molecular docking studies suggest that the 4-(aminomethyl)benzamide fragment can act as a flexible linker, allowing the molecule to bind effectively to the active center of kinases, including mutated forms like the T315I-mutant Abl kinase. nih.govsemanticscholar.org
Other studies have shown that the substitution pattern on the benzamide ring significantly influences inhibitory activity. mdpi.com For example, certain benzamide derivatives showed potent inhibition of the BCR-ABL kinase, a key target in chronic myeloid leukemia (CML), with activity comparable to or higher than the approved drug Imatinib. mdpi.com
Table 2: Tyrosine Kinase Inhibition by Selected Benzamide Derivatives
| Compound/Derivative Class | Target Kinase | Observed Activity |
|---|---|---|
| 4-(Arylaminomethyl)benzamide Analogues | EGFR | 91-92% inhibition at 10 nM |
| 4-(Arylaminomethyl)benzamide Analogues | HER-2, HER-4, IGF1R, InsR, KDR, PDGFRα, PDGFRβ | Potent inhibitory activity |
| Oxybutylimidazole Benzamides | BCR-ABL | IC₅₀ values as low as 0.037 µM |
| 4-chloro-N-phenyl Benzamide Derivatives | p38α Mitogen-activated Protein Kinase | Identified as inhibitors |
Data compiled from studies on various benzamide derivatives. mdpi.comnih.govsemanticscholar.orgnih.gov
Inhibition of histone deacetylases (HDACs) is an emerging therapeutic strategy for cancer treatment, and certain benzamide derivatives have been identified as potent HDAC inhibitors. nih.govnih.gov
One such derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, was developed by introducing a nitrogen mustard group to the structure of CI994, another benzamide-based compound. nih.govnih.gov This molecule, referred to as NA, demonstrated a selective inhibition pattern for class I HDACs. nih.govnih.gov Further studies in cancer cell lines revealed that its antitumor effects are linked to the induction of G2/M phase cell cycle arrest and apoptosis. nih.govnih.gov Another benzamide derivative has also been noted for its role as an HDAC inhibitor, highlighting the therapeutic potential of this class of compounds in oncology and potentially in neurodegenerative and inflammatory diseases. ontosight.ai
Table 3: Class I HDAC Inhibition by N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)
| HDAC Isoform | IC₅₀ (nM) |
|---|---|
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
Data from a study on a novel benzamide derivative. nih.govnih.gov
In Vitro Biological Efficacy Studies
The in vitro biological efficacy of benzamide derivatives has been a key area of research, particularly focusing on their potential to combat infectious diseases. These studies utilize cell-based assays to determine the activity of compounds against specific pathogens in a controlled laboratory environment.
A significant breakthrough in antiviral research has been the discovery of a series of 4-(aminomethyl)benzamides as remarkably potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry. nih.govcdc.gov These filoviruses are responsible for severe and often fatal hemorrhagic fevers, making the development of effective therapies a global health priority. nih.gov
Using a robust, cell-based high-throughput screening protocol with pseudotyped viruses, researchers identified several substituted 4-(aminomethyl)benzamides that inhibit the entry of both EBOV and MARV pseudovirions. nih.gov Subsequent testing against wild-type EBOV (Mayinga variant) and MARV (Angola variant) in Vero cells confirmed these findings. nih.gov One compound from this class, designated CBS1118, showed a half-maximal effective concentration (EC₅₀) of less than 10 μM for both viruses, indicating broad-spectrum anti-filoviral activity. nih.gov
Further structural optimization of a lead compound from this series led to the discovery of even more potent inhibitors. bioworld.com These optimized compounds demonstrated potent inhibition in pseudovirus assays and cellular assays against wild-type EBOV, with favorable selectivity indices. bioworld.com
Table 4: Antiviral Activity of Benzamide Derivatives Against Ebola and Marburg Viruses
| Compound | Virus | Assay Type | EC₅₀ (µM) |
|---|---|---|---|
| CBS1118 | EBOV (wild-type) | Cell-based | < 10 |
| CBS1118 | MARV (wild-type) | Cell-based | < 10 |
| Compound [I] | pEBOV | Pseudovirus | 0.12 |
| Compound [I] | pMARV | Pseudovirus | 0.60 |
| Compound [I] | EBOV (wild-type) | Cell-based | 0.44 |
| Compound [II] | pEBOV | Pseudovirus | 0.16 |
| Compound [II] | pMARV | Pseudovirus | 2.24 |
| Compound [II] | EBOV (wild-type) | Cell-based | 0.73 |
Data compiled from studies on 4-(aminomethyl)benzamide derivatives. nih.govbioworld.com
Cytotoxicity Activity Profiling in Hematological and Solid Cell Lines
The cytotoxic potential of benzamide derivatives has been explored against various cancer cell lines, demonstrating that the benzamide scaffold is a viable backbone for the development of anticancer agents. While direct cytotoxic data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide insights into the potential activity of this chemical class.
A series of novel 2-amino-1,4-naphthoquinone-benzamides were synthesized and evaluated for their cytotoxic effects against three human cancer cell lines: triple-negative breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29). nih.gov Several of these compounds exhibited potent cytotoxic activity, in some cases significantly exceeding the potency of the standard chemotherapeutic agent, cisplatin. nih.gov For instance, certain aniline (B41778) and 3-nitroaniline (B104315) derivatives of the series demonstrated IC₅₀ values as low as 0.4 µM against the MDA-MB-231 cell line. nih.gov These findings highlight that the benzamide moiety, when incorporated into a larger pharmacophore, can contribute to significant antiproliferative effects. The mechanism of action for some of these potent compounds was linked to the induction of apoptosis. nih.gov
Further research on other N-(substituted) benzamide derivatives bearing coumarin (B35378) scaffolds also reported significant cytotoxic activity against liver cancer cell lines (HepG2). The activity of these related compounds suggests that this compound could warrant investigation for its antiproliferative properties against both hematological and solid tumor cell lines.
Table 1: Cytotoxicity of Structurally Related Benzamide Derivatives
| Compound Class | Cell Line | Measured Activity (IC₅₀) |
|---|---|---|
| 2-Amino-1,4-naphthoquinone-benzamide (Aniline derivative 5e) | MDA-MB-231 (Breast) | 0.4 µM |
| 2-Amino-1,4-naphthoquinone-benzamide (3-Nitroaniline derivative 5l) | MDA-MB-231 (Breast) | 0.4 µM |
| 2-Amino-1,4-naphthoquinone-benzamide (Aniline derivative 5e) | HT-29 (Colon) | 0.5 µM |
| Cisplatin (Reference) | MDA-MB-231 (Breast) | 31.5 µM |
Data sourced from studies on related benzamide derivatives to indicate the potential activity of the scaffold. nih.gov
Evaluation of Antimicrobial Properties (e.g., Antibacterial, Antiplasmodial)
The 4-aminobenzamide (B1265587) structure is a key component in various compounds investigated for antimicrobial properties. Research into related chloro- and amino-substituted benzamides has shown activity against a range of pathogens.
Studies on a series of 4- and 5-chloro-2-hydroxy-N-phenyl-benzamides revealed bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The most potent of these compounds demonstrated a rapid, concentration-dependent bactericidal effect. nih.gov For example, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide was highly effective against the MRSA 63718 strain. nih.gov
Furthermore, a complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) showed good activity against Gram-positive bacteria, including S. aureus and B. subtilis, as well as the yeast Candida albicans. mdpi.com This suggests that the 4-amino-benzamide core can be effective against both bacteria and fungi. While specific minimum inhibitory concentration (MIC) values for this compound are not available, the data from these related structures indicate a potential for antibacterial activity.
In the context of antiplasmodial activity, various benzamide and phenoxybenzamide derivatives have been evaluated. These studies have shown that modifications to the benzamide structure can lead to potent activity against Plasmodium falciparum, the parasite responsible for malaria. However, no direct antiplasmodial data for this compound has been reported.
Table 2: Antibacterial Activity of Structurally Related Benzamide Derivatives
| Compound | Target Organism | Measured Activity (MIC) |
|---|---|---|
| 4-amino-N-[2-(diethylamino)ethyl]benzamide complex | S. aureus | 15.62 µg/mL |
| 4-amino-N-[2-(diethylamino)ethyl]benzamide complex | B. subtilis | 15.62 µg/mL |
| 4-amino-N-[2-(diethylamino)ethyl]benzamide complex | C. albicans | 15.62 µg/mL |
Data sourced from a study on a related 4-aminobenzamide derivative. mdpi.com
Investigation of Potential Analgesic, Anti-inflammatory, and Neuroprotective Effects
Benzamide derivatives have been investigated for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the modulation of key inflammatory pathways. Studies have shown that certain benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) by targeting the transcription factor NF-κB (nuclear factor κ-light-chain-enhancer of activated B cells). nih.gov NF-κB is a central mediator of the inflammatory response, and its inhibition is a key strategy for developing anti-inflammatory therapeutics. nih.gov
Additionally, the inhibition of Fatty Acid Binding Protein 4 (FABP4) has been linked to anti-inflammatory and neuroprotective effects. FABP4 is expressed in microglia, the primary immune cells of the central nervous system, and plays a critical role in neuroinflammation. nih.gov Pharmacological inhibition of FABP4 in microglial cells has been shown to significantly reduce the release of pro-inflammatory molecules. nih.gov Given that some small molecule inhibitors of FABP4 possess structures with amide functionalities, it is plausible that a compound like this compound could be investigated for similar properties. However, direct experimental evidence of its effects on inflammatory or neural pathways is currently lacking. No specific studies on the potential analgesic effects of this compound have been identified.
Assessment of Toll-Like Receptor-7 (TLR7) Agonistic Activity
Toll-like receptor 7 (TLR7) is an endosomal receptor crucial for the innate immune response to single-stranded RNA viruses. nih.gov Small molecule agonists of TLR7 are of significant interest as vaccine adjuvants and immunomodulators. nih.gov The chemical scaffolds known to possess TLR7 agonist activity are diverse and typically include heterocyclic structures like imidazoquinolines and adenine (B156593) derivatives.
There is no direct evidence in the reviewed literature to suggest that this compound functions as a TLR7 agonist. In fact, structure-activity relationship (SAR) studies on a different class of compounds acting as TLR7 antagonists provide relevant, though indirect, information. In one study, a series of compounds were evaluated for TLR7 inhibitory activity. It was observed that extending an N-alkyl group from isopropyl to isobutyl resulted in a significant (precipitous) loss of potency, with the IC₅₀ value increasing from 10 nM to 1290 nM. nih.gov This suggests that the N-isobutyl group may not be optimal for high-affinity binding to the TLR7 receptor in that particular scaffold. While this finding pertains to antagonist activity within a different molecular framework, it underscores the sensitivity of TLR7 to small structural modifications and indicates that the N-isobutylbenzamide structure of the title compound may not be favorable for potent TLR7 interaction without further modification.
Studies on Fatty Acid Binding Protein 4 (FABP4) Inhibition
Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is a carrier protein primarily expressed in adipocytes and macrophages that plays a key role in lipid metabolism and inflammatory processes. nih.gov Due to its association with metabolic syndrome, type 2 diabetes, and atherosclerosis, FABP4 has emerged as an attractive therapeutic target. researchgate.net
A variety of small molecule inhibitors of FABP4 have been developed. These inhibitors belong to diverse chemical classes, including biphenyl (B1667301) azoles, pyridazinones, and other heterocyclic compounds. researchgate.net These molecules act by binding to the fatty-acid-binding pocket within the protein, thereby competitively inhibiting the transport of endogenous fatty acids. nih.gov Research has shown that pharmacological inhibition of FABP4 can reduce inflammation and may have therapeutic benefits in metabolic and cardiovascular diseases. researchgate.net
While the benzamide moiety is present in many pharmacologically active compounds, there are no specific studies in the available literature that identify or evaluate this compound as an inhibitor of FABP4. Therefore, its activity profile concerning FABP4 remains uncharacterized.
In Vivo Preclinical Models for Activity Profiling
Assessment of Pharmacodynamic Biomarker Modulation
Based on a comprehensive review of publicly available scientific literature, no in vivo preclinical studies have been published for this compound. Consequently, there is no available data regarding its effects on pharmacodynamic biomarkers in animal models. Such studies would be essential to understand the compound's physiological effects, confirm its mechanism of action in a whole-organism context, and establish a potential therapeutic window.
: A Review of Available Scientific Literature
Despite significant interest in the pharmacological properties of benzamide derivatives, a thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of preclinical pharmacological data and documented biological activities for the specific compound this compound.
The broader class of benzamides has been the subject of extensive research, leading to the development of numerous compounds with diverse therapeutic applications. These include agents with antiemetic, antipsychotic, and prokinetic properties. The therapeutic utility of these molecules is intrinsically linked to their specific structural features, which dictate their interaction with biological targets.
For a compound to be considered a viable lead in medicinal chemistry, it must exhibit some degree of biological activity or a specific affinity for a biological target in initial screenings. This foundational data is essential for guiding the subsequent optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. In the case of this compound, the absence of such preliminary data in the public domain prevents a meaningful analysis of its potential as a lead compound.
Further research, including initial biological screening and preclinical pharmacological studies, would be necessary to elucidate any potential therapeutic value of this compound and to establish its viability as a lead compound for drug discovery programs. Without such data, any discussion of its therapeutic potential remains unsubstantiated.
Structure Activity Relationship Sar Studies of 4 Amino 2 Chloro N Isobutyl Benzamide and Its Analogues
Elucidation of Key Structural Features for Biological Activity
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. For 4-Amino-2-chloro-N-(isobutyl)benzamide, the interplay between the substituted aromatic ring, the N-isobutyl group, and the central benzamide (B126) backbone dictates its interaction with biological targets.
Impact of Substituents on the Aromatic Ring on Reactivity and Bioactivity
The nature and position of substituents on the phenyl ring of the benzamide scaffold are critical determinants of a molecule's reactivity and biological efficacy. In the case of this compound, the presence of a chloro group at the 2-position and an amino group at the 4-position significantly influences its electronic and steric profile.
Role of the N-Substituent on Target Interactions and Potency
The substituent attached to the amide nitrogen plays a pivotal role in defining the pharmacological properties of benzamide derivatives. In this compound, the isobutyl moiety contributes to the molecule's steric bulk and lipophilicity.
Significance of the Benzamide Backbone as a Pharmacological Scaffold
The benzamide core is a well-established and privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com Its prevalence is due to its metabolic stability and its ability to present substituents in a well-defined spatial orientation, allowing for specific interactions with biological targets. researchgate.net The amide bond within the benzamide structure is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This dual functionality allows for robust binding to a variety of biological macromolecules, including enzymes and receptors. researchgate.net The aromatic ring provides a platform for substitution, enabling the fine-tuning of electronic and steric properties to optimize potency and selectivity. researchgate.net
Rational Design and Synthesis of this compound Derivatives
Building upon the understanding of the SAR of the parent compound, medicinal chemists can rationally design and synthesize derivatives with improved pharmacological profiles. This often involves modifying the lead structure to enhance its potency, selectivity, and pharmacokinetic properties.
Exploration of Modifications to Improve Selectivity and Potency
Changes to the N-isobutyl group could also be investigated. Synthesizing a series of analogues with different N-alkyl chains (linear, branched, or cyclic) would help to map the steric and lipophilic requirements of the target's binding site. The goal of these modifications is to identify a derivative with an optimal combination of features that leads to increased potency against the desired target and improved selectivity over off-target interactions.
Synthesis and Evaluation of Conformationally Restrained Analogues
To further refine the SAR and potentially improve activity, conformationally restrained analogues of this compound can be synthesized. Restricting the conformational flexibility of a molecule can lock it into its bioactive conformation, leading to a more favorable binding entropy and potentially higher potency.
One common strategy for introducing conformational constraints is the cyclization of a flexible portion of the molecule. For instance, incorporating the amide nitrogen and a portion of the N-isobutyl group into a heterocyclic ring system, such as an indoline , can create a more rigid structure. The synthesis of indolines can often be achieved from appropriately substituted anilines or other precursors that can undergo intramolecular cyclization. organic-chemistry.org The evaluation of such conformationally restrained analogues can provide valuable insights into the optimal spatial arrangement of the key functional groups required for biological activity and can lead to the development of more potent and selective drug candidates.
Lack of Specific Research Data Prevents In-Depth Analysis of this compound
A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. Consequently, it is not possible to construct a detailed article focusing on its Structure-Activity Relationship (SAR) studies and computational chemistry analyses as requested.
Extensive searches for dedicated studies on this compound, including optimization through systematic substituent variation, bioisosteric replacements, molecular docking simulations, and drug design strategies, did not yield specific findings. The scientific and patent literature does not appear to contain in-depth research where this compound serves as a lead compound for derivatization or is the subject of detailed computational analysis.
While the broader class of benzamides is widely studied in medicinal chemistry, and principles of SAR, bioisosterism, and computational drug design are well-established, applying these general concepts directly to this compound without specific experimental or computational data would be speculative and would not meet the standards of scientific accuracy. The creation of informative data tables and detailed research findings is contingent on the existence of such primary research, which could not be located.
Therefore, the construction of an article strictly adhering to the specified detailed outline for this compound cannot be completed at this time due to the absence of the necessary foundational research in the public domain.
Analytical and Characterization Methodologies for 4 Amino 2 Chloro N Isobutyl Benzamide Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of 4-Amino-2-chloro-N-(isobutyl)benzamide by mapping the carbon and hydrogen framework.
¹H NMR: In a ¹H NMR spectrum, the compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show protons of the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the chloro, amino, and amide substituents. The isobutyl group would be identified by a characteristic set of signals: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet of doublets (or triplet) for the methylene (B1212753) (CH₂) group adjacent to the amide nitrogen. The protons of the primary amine (NH₂) and the secondary amide (NH) would appear as broad singlets, which can be confirmed by D₂O exchange.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It would display a unique signal for each carbon atom in a distinct electronic environment. The spectrum would show signals for the carbonyl carbon of the amide, the aromatic carbons (with shifts influenced by the electron-donating amino group and electron-withdrawing chloro and amide groups), and the four carbons of the isobutyl group.
2D HMBC: Two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to establish long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the molecule. For instance, an HMBC experiment would show a correlation between the amide NH proton and the carbonyl carbon, as well as correlations between the methylene protons of the isobutyl group and the carbonyl carbon, definitively linking the side chain to the benzamide (B126) core.
Predicted NMR Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic Protons | 6.5 - 7.5 | m | 3H | Ar-H |
| Amide Proton | ~8.0 | br s | 1H | N-H (amide) |
| Amine Protons | ~4.0 | br s | 2H | NH₂ (amine) |
| Methylene Protons | ~3.2 | t | 2H | -CH₂- |
| Methine Proton | ~1.9 | m | 1H | -CH- |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl Carbon | ~168 | C=O |
| Aromatic Carbons | 115 - 150 | Ar-C |
| Methylene Carbon | ~47 | -CH₂- |
| Methine Carbon | ~28 | -CH- |
| Methyl Carbons | ~20 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the secondary amide N-H stretch would be a single band around 3300 cm⁻¹. The carbonyl (C=O) stretch of the amide group, a strong and sharp peak, would be prominent around 1640 cm⁻¹. Other notable absorptions include C-N stretching, aromatic C=C bending, and the C-Cl stretch.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Secondary Amide | N-H Stretch | ~3300 |
| Carbonyl (Amide I) | C=O Stretch | ~1640 |
| Amide II | N-H Bend | ~1550 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl Group | C-H Stretch | 2870 - 2960 |
Mass Spectrometry (e.g., MALDI-TOF Mass Spectrometry, MS-ESI)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound.
In MS-ESI, this compound (molecular formula C₁₁H₁₅ClN₂O) would be expected to be detected as a protonated molecular ion [M+H]⁺. uni.lu The analysis would also likely show adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern can also provide structural information; common fragmentation pathways would include the cleavage of the isobutyl group and the C-N amide bond. libretexts.org
Predicted MS-ESI Data
| Adduct | Calculated m/z |
|---|---|
| [M]⁺ | 226.0873 |
| [M+H]⁺ | 227.0946 |
| [M+Na]⁺ | 249.0765 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of a product's purity. nih.gov For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. nih.gov By varying the ratio of these solvents, the retention factor (Rf) of the compound can be optimized for clear separation from other components in the mixture. The spots on the TLC plate can be visualized under UV light or by using a chemical staining agent. nih.gov
Column Chromatography for Purification
Column chromatography is the standard technique for purifying compounds on a preparative scale. orgchemboulder.com Similar to TLC, it typically employs silica gel as the stationary phase packed into a glass column. The crude product mixture is loaded onto the top of the column, and a solvent system (mobile phase), often determined through TLC analysis, is passed through the column. orgchemboulder.com A gradient elution, starting with a less polar solvent mixture (e.g., a high percentage of hexane) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), would allow for the sequential elution of compounds based on their polarity. Because the target compound contains a basic amino group, it may exhibit tailing on the acidic silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (B128534) can be added to the eluent, or an alternative stationary phase such as alumina (B75360) or amine-functionalized silica could be used. biotage.combiotage.com
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of this compound. While structural information for related benzamide derivatives exists, detailing parameters such as unit cell dimensions, space group, and bond angles, no published research to date has focused on the single-crystal X-ray diffraction analysis of this particular compound.
The determination of the three-dimensional atomic arrangement of this compound through X-ray crystallography would provide invaluable insights into its molecular conformation, intermolecular interactions, and packing in the solid state. Such data is foundational for understanding its physicochemical properties and for computational modeling studies.
Future research efforts are required to crystallize this compound and perform a thorough X-ray diffraction analysis. The anticipated results from such a study would include:
Crystallographic Parameters: Precise measurement of the unit cell dimensions (a, b, c) and angles (α, β, γ).
Crystal System and Space Group: Identification of the crystal system (e.g., monoclinic, orthorhombic) and the symmetry of the crystal lattice.
Molecular Geometry: Definitive determination of bond lengths, bond angles, and torsion angles within the molecule.
Intermolecular Interactions: Analysis of hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the crystal packing.
Without experimental data, a detailed discussion and data table for the crystal structure of this compound cannot be provided at this time. The scientific community awaits such a study to fully elucidate the solid-state characteristics of this compound.
Future Directions and Emerging Research Avenues for 4 Amino 2 Chloro N Isobutyl Benzamide
Development of Novel 4-Amino-2-chloro-N-(isobutyl)benzamide Scaffolds and Hybrid Molecules
The core structure of this compound is a promising starting point for the design of new chemical entities. The development of novel scaffolds will likely involve systematic modifications at several key positions, including the amino and chloro substituents on the benzamide (B126) ring, as well as alterations to the N-(isobutyl) group. These modifications aim to explore and optimize the structure-activity relationship (SAR) to improve potency and target engagement.
A particularly promising strategy is the creation of hybrid molecules . This approach involves combining the this compound scaffold with other pharmacophores to create a single molecule with multiple biological activities. nih.govnih.gov This can lead to synergistic therapeutic effects, novel mechanisms of action, and potentially a reduction in drug resistance. For instance, incorporating moieties known to inhibit enzymes like histone deacetylases (HDACs) could yield hybrid compounds with enhanced anticancer properties. nih.govnih.gov The design of such hybrids requires a deep understanding of the target biology and the key chemical interactions of each component. researchgate.net
Examples of this strategy in related benzamide compounds include the synthesis of benzamide derivatives bearing benzothiazole (B30560) and phenylamine moieties, which have been investigated for their cytotoxic activity against tumor cell lines. researchgate.net Similarly, the development of hybrid compounds containing pharmacophores with known antimicrobial or antiparasitic activities could broaden the therapeutic scope of the this compound scaffold. researchgate.net
| Compound Type | Rationale for Development | Potential Therapeutic Area |
| Novel Scaffolds | To improve potency, selectivity, and pharmacokinetic properties through systematic chemical modifications. | Various, depending on the nature of the modifications. |
| Hybrid Molecules | To achieve synergistic effects and novel mechanisms of action by combining with other pharmacophores. nih.govnih.gov | Oncology, Infectious Diseases |
Advanced Preclinical Efficacy and Selectivity Studies to Refine Therapeutic Profiles
While initial studies may suggest a certain biological activity, comprehensive preclinical investigations are crucial to fully characterize the therapeutic potential of this compound and its derivatives. Future research will need to focus on in-depth efficacy studies in relevant animal models of disease. These studies will be essential to validate the therapeutic concept and to understand the compound's in vivo behavior.
A critical aspect of these preclinical studies will be the assessment of selectivity . For many therapeutic targets, achieving high selectivity is key to minimizing off-target effects and improving the safety profile of a drug candidate. For instance, if a derivative is developed as a kinase inhibitor, it will be important to screen it against a broad panel of kinases to determine its selectivity profile. Substituted benzamides have been noted for their ability to selectively modulate dopaminergic systems, suggesting that derivatives of this compound could be engineered for high selectivity towards specific receptor subtypes. nih.govresearchgate.net
Advanced preclinical studies should also include a detailed examination of the compound's pharmacokinetic and pharmacodynamic properties. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing effective therapeutic regimens. Structure-activity relationship studies in related 4-aminoquinoline (B48711) compounds have demonstrated that modifications to the core structure can significantly impact these properties. nih.gov
| Study Type | Objective | Importance |
| In vivo Efficacy Studies | To demonstrate therapeutic benefit in relevant animal models of disease. | Proof-of-concept for clinical development. |
| Selectivity Profiling | To assess the compound's binding affinity for its intended target versus other related and unrelated targets. | To predict and minimize potential side effects. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis | To understand the relationship between drug exposure and pharmacological response. | To optimize dosing and treatment schedules. |
Applications in Chemical Biology as Tool Compounds and Probe Development
Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tool compounds in chemical biology. These are molecules with well-defined biological activities that can be used to probe the function of specific proteins or pathways in a cellular or in vivo context. The development of such tools can significantly advance our understanding of complex biological processes.
A key application in this area is the development of chemical probes . A chemical probe is a small molecule that is used to study a specific biological target, often a protein. An ideal probe is potent, selective, and has a known mechanism of action. By modifying the this compound scaffold, for example by introducing a reactive group or a reporter tag, it may be possible to create probes for target identification and validation. These probes could be used in techniques such as affinity chromatography or activity-based protein profiling to identify the cellular targets of the compound and to elucidate its mechanism of action.
The development of radiolabeled versions of this compound or its analogs could also enable their use in non-invasive imaging techniques like Positron Emission Tomography (PET). Such imaging probes would be invaluable for studying the distribution and target engagement of the compound in living organisms, providing crucial information for drug development.
| Application | Description | Utility in Research |
| Tool Compounds | Molecules with specific biological activities used to investigate biological systems. | Elucidation of protein function and pathway analysis. |
| Chemical Probes | Specialized tool compounds designed for the study of a particular biological target. | Target identification, validation, and mechanistic studies. |
| Imaging Agents | Radiolabeled derivatives for use in non-invasive imaging techniques. | In vivo visualization of drug distribution and target engagement. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
